molecular formula C9H7FN2O2 B1613178 4-fluoro-6-methyl-1H-indazole-3-carboxylic acid CAS No. 885522-19-0

4-fluoro-6-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B1613178
CAS No.: 885522-19-0
M. Wt: 194.16 g/mol
InChI Key: UBLRWTMPHRJUIU-UHFFFAOYSA-N
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Description

4-fluoro-6-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a fluorine atom at the 4th position, a methyl group at the 6th position, and a carboxylic acid group at the 3rd position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-6-methyl-1H-indazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluoro-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis, can yield the desired compound . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the fluorine and methyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-6-methyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4-fluoro-6-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

4-fluoro-6-methyl-1H-indazole-3-carboxylic acid can be compared with other similar compounds, such as:

The presence of the fluorine atom in this compound can enhance its stability, lipophilicity, and binding affinity to molecular targets, making it a unique and valuable compound for various applications .

Properties

IUPAC Name

4-fluoro-6-methyl-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-4-2-5(10)7-6(3-4)11-12-8(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLRWTMPHRJUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)F)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646503
Record name 4-Fluoro-6-methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-19-0
Record name 4-Fluoro-6-methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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